Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate
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Overview
Description
Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Scientific Research Applications
Catalysis and Transfer Hydrogenation
Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate has been studied in the context of catalysis. For instance, it is involved in asymmetric transfer hydrogenation of ketones, catalyzed by certain metal complexes. This type of catalysis is significant in producing chiral molecules, which are crucial in pharmaceuticals and fine chemicals (Magubane et al., 2017).
Synthesis of Novel Compounds
This chemical is also a key intermediate in synthesizing new thiazoles and pyrazolo[1,5-a]pyrimidines, which are compounds with potential applications in various fields including pharmaceuticals (Abdelhamid & Afifi, 2010).
Antimicrobial Activity
Further research has demonstrated its role in synthesizing derivatives with antimicrobial properties. For example, certain ethanone derivatives derived from Ethyl 2-(1H-pyrazol-1-yl)acetate have shown effectiveness against common pathogenic bacteria (Asif et al., 2021).
Crystallography and Molecular Structure
It's also involved in studies focusing on crystallography and molecular structure. For instance, its derivatives have been synthesized and analyzed using techniques like X-ray diffraction, which helps in understanding the molecular structure and properties of these compounds (Viveka et al., 2016).
Heterocyclic Synthesis
Additionally, this compound plays a role in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing its versatility in producing a wide range of heterocyclic compounds (Mohareb et al., 2004).
Green Synthesis
Research has also explored its use in green synthesis methods, such as the synthesis of 4H-pyrans and tetrahydrobenzo[b]pyrans, contributing to more sustainable and environmentally friendly chemical processes (Magyar & Hell, 2018).
Mechanism of Action
Target of Action
Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a pyrazole derivative. Pyrazole derivatives have been found to exhibit a broad range of biological activities . .
Mode of Action
Some pyrazoline compounds and other chalcone derivatives have shown selective inhibition potential, suggesting that these compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of pharmacological effects .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities .
Action Environment
Factors such as ph, temperature, and reaction time can affect the yield of similar compounds .
Properties
IUPAC Name |
ethyl 2-(1,5-dimethylpyrazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6-10-11(3)7(8)2/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKDBLLZLNGWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N(N=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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